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molecular formula C11H10N2O2 B8458997 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8458997
M. Wt: 202.21 g/mol
InChI Key: KHXHTCPNOWOJOD-UHFFFAOYSA-N
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Patent
US08115005B2

Procedure details

To a solution of 4-[1,3]dioxolan-2-yl-1-(4-methoxy-phenyl)-5-methyl-1H-pyrazole (0.2 g, 0.8 mmol) in CH2Cl2 (4 mL) was added boron tribromide (1M in DCM, 2.3 mL, 2.3 mmol) at −78° C. over 5 min. The reaction mixture was stirred at −78° C. for 1 h, and then at room temperature for 4 h. The reaction was quenched with sat. NaHCO3 at 0° C., extracted with CH2Cl2, washed brine, and dried over Na2SO4. After concentrated in vacuo, the title compound was obtained with a yield of 97% (150 mg), which was used to the next step without further purifications; MS (APCI) m/z: 203 (M+1, 100).
Name
4-[1,3]dioxolan-2-yl-1-(4-methoxy-phenyl)-5-methyl-1H-pyrazole
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:7]=[N:8][N:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18]C)=[CH:14][CH:13]=2)[C:10]=1[CH3:11].B(Br)(Br)Br>C(Cl)Cl>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([N:9]2[C:10]([CH3:11])=[C:6]([CH:2]=[O:1])[CH:7]=[N:8]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
4-[1,3]dioxolan-2-yl-1-(4-methoxy-phenyl)-5-methyl-1H-pyrazole
Quantity
0.2 g
Type
reactant
Smiles
O1C(OCC1)C=1C=NN(C1C)C1=CC=C(C=C1)OC
Name
Quantity
2.3 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NaHCO3 at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
washed brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1N=CC(=C1C)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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